S6Rgj8D6BQ
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Overview
Description
The compound S6Rgj8D6BQ Emedastine EP Impurity C , is a derivative of 1H-Benzimidazole-1-ethanol. It is characterized by the presence of a hexahydro-4-methyl-1H-1,4-diazepin-1-yl group attached to the benzimidazole ring. The molecular formula of this compound is C15H22N4O and it has a molecular weight of 274.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S6Rgj8D6BQ involves the reaction of 1H-Benzimidazole-1-ethanol with hexahydro-4-methyl-1H-1,4-diazepine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The compound is typically stored as a solid powder at room temperature, with a shelf life of up to three years when stored properly .
Chemical Reactions Analysis
Types of Reactions
S6Rgj8D6BQ: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
S6Rgj8D6BQ: has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of S6Rgj8D6BQ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
S6Rgj8D6BQ: can be compared with other benzimidazole derivatives, such as:
Emedastine: A related compound used as an antihistamine.
Albendazole: An antiparasitic agent.
Mebendazole: Another antiparasitic agent.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties. Its hexahydro-4-methyl-1H-1,4-diazepin-1-yl group differentiates it from other benzimidazole derivatives, leading to unique interactions and applications .
Properties
CAS No. |
122423-32-9 |
---|---|
Molecular Formula |
C15H22N4O |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-[2-(4-methyl-1,4-diazepan-1-yl)benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C15H22N4O/c1-17-7-4-8-18(10-9-17)15-16-13-5-2-3-6-14(13)19(15)11-12-20/h2-3,5-6,20H,4,7-12H2,1H3 |
InChI Key |
CEKHHTUJXZICRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCO |
Origin of Product |
United States |
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